molecular formula C19H23FN4O2 B1679343 Rislenemdaz CAS No. 808732-98-1

Rislenemdaz

カタログ番号: B1679343
CAS番号: 808732-98-1
分子量: 358.4 g/mol
InChIキー: RECBFDWSXWAXHY-IAGOWNOFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Introduction to Rislenemdaz

This compound, also known by its developmental codes CERC-301 and MK-0657, is an orally active, selective antagonist of the N-methyl-D-aspartate receptor subunit 2B (NR2B). This compound is primarily under investigation for its potential applications in treating major depressive disorder (MDD) and treatment-resistant depression (TRD). This article explores the scientific research applications of this compound, including its pharmacological properties, clinical trial outcomes, and mechanisms of action.

Clinical Development

This compound has undergone several clinical trials aimed at assessing its efficacy and safety in treating MDD and TRD.

Summary of Clinical Trials

Trial PhaseYear InitiatedParticipantsDosageOutcome
Phase II20131358 mg/dayDid not meet primary efficacy endpoint; showed safety and tolerability
Phase II201613512 mg/day and 20 mg/dayFailed to demonstrate significant efficacy
Pilot Study201254-8 mg/dayReported significant antidepressant effects by day 5

Despite initial promising results in smaller studies, larger trials have struggled to demonstrate consistent efficacy in alleviating depressive symptoms. Notably, a second phase II trial reported no significant improvement compared to placebo .

Animal Studies

Research involving animal models has provided insights into the potential antidepressant mechanisms of this compound. A study conducted on mice indicated that administration of this compound alleviated despair-like behaviors induced by chronic stress. The study suggested that the drug's effects might be mediated through interactions with brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), a region implicated in depression .

Key Findings from Animal Studies

  • Behavioral Tests : this compound administration reduced immobility in forced swimming tests and tail suspension tests, indicating antidepressant-like effects.
  • Biochemical Analysis : Changes in expression levels of GluN2B and BDNF were observed, suggesting that this compound may influence neuroplasticity mechanisms associated with mood regulation .

Case Studies

The limited number of case studies available indicates mixed results regarding the effectiveness of this compound in clinical settings. While some patients reported improvements in mood and overall functioning, others did not experience significant benefits. These findings highlight the variability in individual responses to NMDA antagonists in treating depression.

Comparative Analysis with Other NMDA Antagonists

This compound is often compared with other NMDA receptor antagonists due to its unique specificity for the GluN2B subunit. Below is a comparison table highlighting key differences.

CompoundSelectivity for GluN2BPotency (Ki)Clinical Application
This compoundHigh8.1 nMMajor Depressive Disorder
IfenprodilModerate~50 nMMDD and other conditions
Ro 25-6981High~10 nMResearch purposes
CP-101606Moderate~30 nMMDD

This compound's high selectivity allows it to potentially offer therapeutic benefits with fewer off-target effects compared to other NMDA antagonists .

作用機序

MK-0657は、NMDA受容体サブユニット2Bに選択的に結合することによりその効果を発揮し、内因性グルタミン酸が受容体を活性化するのを防ぎます。この阻害は、興奮毒性を軽減し、シナプスの可塑性を調節し、これらはうつ病や神経保護効果に寄与すると考えられています。 この化合物のNMDA受容体サブユニット2Bに対する高い結合親和性と特異性は、有意なオフターゲット効果なしに症状を軽減することを可能にします .

生化学分析

Biochemical Properties

Rislenemdaz functions as a small-molecule antagonist of the NMDA receptor, specifically targeting the GluN2B subunits. These subunits are predominantly found in the spinal cord and forebrain. By binding to the GluN2B subunit, this compound prevents endogenous glutamate from acting on the receptor. This interaction is crucial as it mitigates the symptoms of depression without causing significant adverse effects due to off-target binding. The high binding affinity of this compound (Ki = 8.1 nM) ensures its effectiveness in blocking the receptor .

Cellular Effects

This compound has been observed to influence various cellular processes, particularly in the lateral habenula, a brain region implicated in the pathogenesis of depression. Systemic administration of this compound reduces the expression of GluN2B, brain-derived neurotrophic factor (BDNF), and c-Fos, a neuronal activity marker, in the lateral habenula. This reduction alleviates despair-like behavior in animal models subjected to chronic restraint stress. The compound’s ability to downregulate BDNF expression suggests its potential in modulating neuroplasticity and cellular signaling pathways associated with depression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding specifically to the GluN2B subunit of the NMDA receptor. This binding inhibits the receptor’s activity, preventing the excitatory neurotransmitter glutamate from exerting its effects. The inhibition of NMDA receptor activity leads to a decrease in calcium influx, which in turn affects downstream signaling pathways involved in synaptic plasticity and neuronal survival. The specificity of this compound for the GluN2B subunit allows it to target regions of the brain associated with depression while minimizing off-target effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated a rapid onset of action, with effects observed within one hour of administration. The compound and its active metabolite have half-lives of 12-17 hours and 21-26 hours, respectively. Over time, this compound maintains its stability and continues to exert its antidepressant effects without significant degradation. Long-term studies have shown that this compound can sustain its therapeutic effects, making it a viable candidate for chronic treatment of depression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively alleviates depressive-like behaviors without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, highlighting the importance of dose optimization in therapeutic settings. Studies have shown that the therapeutic window for this compound is relatively wide, allowing for effective treatment at doses that are well-tolerated by the subjects .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes biotransformation to produce its active metabolite. The metabolic pathways involve various enzymes, including cytochrome P450 isoforms, which facilitate the conversion of this compound to its active form. The active metabolite retains the ability to bind to the GluN2B subunit, contributing to the overall therapeutic effects of the compound. The metabolism of this compound ensures its sustained activity and prolonged therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s ability to cross the blood-brain barrier allows it to reach its target sites in the brain effectively. Once inside the brain, this compound accumulates in regions with high expression of GluN2B subunits, such as the spinal cord and forebrain. This targeted distribution enhances the compound’s efficacy in treating depression .

Subcellular Localization

This compound is localized primarily at the synaptic sites where NMDA receptors are abundant. The compound’s binding to the GluN2B subunit at these sites inhibits receptor activity, leading to a reduction in excitatory neurotransmission. This subcellular localization is crucial for the compound’s ability to modulate synaptic plasticity and neuronal signaling. Additionally, post-translational modifications of this compound may influence its targeting to specific compartments within the cell, further enhancing its therapeutic effects .

準備方法

合成経路および反応条件

MK-0657の合成は、市販の出発物質から始まり、いくつかのステップを伴います。重要なステップには、ピペリジン環の形成、フッ素原子の導入、およびピリミジニルアミノ基の付加が含まれます。 反応条件は通常、有機溶媒、触媒、および特定の温度制御の使用を含み、目的の生成物が高純度で得られるようにします .

工業生産方法

MK-0657の工業生産は、ラボ設定で使用されているものと同様の合成経路に従いますが、大量に対応するためにスケールアップされます。 これには、反応条件の最適化、工業用グレードの溶媒と試薬の使用、および結晶化やクロマトグラフィーなどの精製技術の実施が含まれ、目的の純度レベルを実現します .

化学反応の分析

反応の種類

MK-0657は、以下を含むさまざまな化学反応を受けます。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

    還元: 還元反応は、分子内の特定の官能基を変更するために使用できます。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .

科学的研究アプリケーション

MK-0657は、特に神経精神医学の分野における潜在的な治療用途について広く研究されてきました。その主な用途には以下が含まれます。

類似化合物との比較

類似化合物

独自性

MK-0657の独自性は、NMDA受容体サブユニット2Bに対する高い選択性にあるため、最小限のオフターゲット効果でグルタミン酸作動性神経伝達の標的調節が可能になります。 この特異性は、NMDA受容体の調節不全が関与する状態を治療するための有望な候補としています .

生物活性

Rislenemdaz, also known as CERC-301 or MK-0657, is an orally bioavailable antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This compound has been primarily investigated for its potential therapeutic applications in major depressive disorder (MDD) and Parkinson's disease. Its biological activity is characterized by high selectivity for the GluN2B receptor, making it a significant subject of research in neuropharmacology.

This compound selectively inhibits the GluN2B subunit of NMDA receptors, which are critical in mediating excitatory neurotransmission in the central nervous system. The inhibition of these receptors is thought to play a role in modulating mood and cognitive functions, particularly in conditions like depression.

  • Binding Affinity : this compound exhibits a Ki value of 8.1 nM and an IC50 of 3.6 nM for the GluN2B receptor, demonstrating potent antagonistic activity .
  • Selectivity : The compound shows at least 1000-fold selectivity for GluN2B over other targets, including the hERG potassium channel, suggesting a favorable safety profile concerning cardiac effects .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and a relatively long half-life. Studies have shown that after administration, plasma concentrations can reach significant levels:

Dose (mg/kg) Plasma Concentration (nM) Percentage of RO (%)
1155
312029
1039056
30142083
-470094
-1411098

Clinical Trials and Efficacy

This compound has undergone several clinical trials aimed at assessing its efficacy in treating MDD and Parkinson's disease:

  • Phase I Trials : Initial studies indicated that this compound did not significantly improve motor symptoms in Parkinson's disease patients .
  • Phase II Trials :
    • A trial involving patients with MDD showed that while the primary endpoints were not met, there was evidence suggesting potential clinical meaningfulness, prompting further investigation .
    • A second phase II trial reported that higher doses might be effective, although overall efficacy remained inconclusive .

Case Studies and Research Findings

Recent animal studies have explored the antidepressant effects of this compound:

  • Chronic Restraint Stress Model : In a mouse model, administration of this compound alleviated despair-like behaviors associated with chronic stress. The study highlighted that systemic administration reduced the expression of GluN2B and brain-derived neurotrophic factor (BDNF) in the lateral habenula (LHb), a brain region implicated in mood regulation .

Summary of Biological Activity

  • In Vitro Activity : this compound effectively inhibits calcium influx in NMDA-GluN1a/GluN2B cells with an IC50 of 3.6 nM.
  • In Vivo Activity : It significantly increases swimming behavior and total distance traveled in forced swim tests at various dosages (1, 3, 10, and 30 mg/kg) compared to vehicle controls .
  • Safety Profile : No significant ECG changes were observed in clinical trials, indicating a potentially safe profile for human use .

特性

IUPAC Name

(4-methylphenyl)methyl (3S,4R)-3-fluoro-4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-14-3-5-15(6-4-14)13-26-19(25)24-10-7-16(17(20)12-24)11-23-18-21-8-2-9-22-18/h2-6,8-9,16-17H,7,10-13H2,1H3,(H,21,22,23)/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECBFDWSXWAXHY-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)N2CCC(C(C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC(=O)N2CC[C@@H]([C@@H](C2)F)CNC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031864
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808733-05-3, 808732-98-1
Record name rel-(4-Methylphenyl)methyl (3R,4S)-3-fluoro-4-[(2-pyrimidinylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808733-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rislenemdaz [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808732981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-0657, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0808733053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CERC-301
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rislenemdaz
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801031864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISLENEMDAZ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HAM167S5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name RISLENEMDAZ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DY7M91WQ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rislenemdaz
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rislenemdaz
Reactant of Route 3
Reactant of Route 3
Rislenemdaz
Reactant of Route 4
Reactant of Route 4
Rislenemdaz
Reactant of Route 5
Reactant of Route 5
Rislenemdaz
Reactant of Route 6
Reactant of Route 6
Rislenemdaz

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。